5-Amino-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one
Description
Properties
Molecular Formula |
C11H11N3O |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
5-amino-1-(pyridin-2-ylmethyl)pyridin-2-one |
InChI |
InChI=1S/C11H11N3O/c12-9-4-5-11(15)14(7-9)8-10-3-1-2-6-13-10/h1-7H,8,12H2 |
InChI Key |
NNMNGHGCIIPVDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CN2C=C(C=CC2=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one typically involves the reaction of 2-chloromethylpyridine with 2-aminopyridine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
5-Amino-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Amino-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Pyridin-2(1H)-one derivatives are often modified at the N1- and C5-positions to optimize bioactivity and pharmacokinetics (PK). Below is a comparison of key analogs:
Key Observations :
- N1-Substituents : The pyridin-2-ylmethyl group in the target compound may confer unique steric and electronic effects compared to benzyl or piperazinyl groups. For example, the pyridine ring could engage in π-π stacking or hydrogen bonding with targets like kinases or transporters .
- C5-Substituents: The amino group likely improves water solubility relative to acetyl or phenylamino groups, as seen in analogs with similar cores .
Kinase Inhibition
Pyridin-2(1H)-one derivatives substituted with aromatic groups (e.g., hydroxy-methoxybenzoyl) exhibit c-Src kinase inhibition, with IC50 values as low as 12.5 µM .
Anti-Allodynic Effects
3,5-Disubstituted pyridin-2(1H)-ones, such as compound 69 (3-(2-bromophenyl)-5-phenylamino), show potent anti-allodynic effects in rodent models (IC50 ~10 µM) . The target compound’s amino group at C5 could similarly modulate pain pathways, though its N1-pyridin-2-ylmethyl group may alter blood-brain barrier permeability compared to smaller substituents.
Serotonin Reuptake Inhibition
1-(4-Piperazinylphenyl)pyridin-2(1H)-one derivatives act as SSRIs, with the piperazine group enhancing CNS uptake . The target compound’s pyridin-2-ylmethyl group may limit CNS penetration due to increased polarity, suggesting divergent therapeutic applications.
Pharmacokinetic Considerations
- P-gp Efflux : Pyridin-2(1H)-one derivatives with bulky N1-substituents (e.g., 1o in ) exhibit high P-gp-mediated efflux (efflux ratio = 25.0), reducing bioavailability. The target compound’s pyridin-2-ylmethyl group may similarly interact with P-gp, necessitating structural optimization to mitigate efflux .
Biological Activity
5-Amino-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antibacterial research. This article delves into its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
5-Amino-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one is characterized by two pyridine rings and an amino group, which contribute to its biological properties. The compound can be synthesized through various methods, including multi-component reactions that yield derivatives with enhanced activity against specific biological targets.
Anticancer Properties
Recent studies have evaluated the anticancer activity of compounds related to 5-Amino-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one. For instance, derivatives were tested against breast cancer cell lines MDA-MB-231 (triple-negative) and MCF-7 (HER2-positive). The results indicated significant cytotoxic effects at low concentrations for several derivatives, suggesting that structural modifications can enhance their efficacy:
| Compound | Cell Line | IC50 (µM) | Activity Description |
|---|---|---|---|
| 1f | MDA-MB-231 | 6.25 | Significant decrease in cell viability |
| 1d | MDA-MB-231 | 25 | Moderate decrease in cell viability |
| 1i | MCF-7 | 50 | Decreased viability at higher concentrations |
These findings suggest that the presence of specific functional groups can modulate the biological activity of these compounds, making them potential candidates for further development as anticancer agents .
Antibacterial Activity
In addition to anticancer properties, compounds similar to 5-Amino-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one have shown promising antibacterial activity. For example, pyrrole derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentration (MIC) values that indicate effective antibacterial properties:
| Compound Type | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Pyrrole Benzamide Derivatives | 3.125 - 12.5 | Staphylococcus aureus |
| Control (Isoniazid) | 0.25 | Mycobacterium tuberculosis |
These results highlight the potential of nitrogen heterocycles in developing new antibacterial agents .
Synthesis and Characterization
The synthesis of 5-Amino-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one involves multi-step processes that can include Ugi reactions or other synthetic methodologies. The crystal structure analysis has provided insights into its molecular geometry and interactions, which are crucial for understanding its biological activity .
Target Analysis
A comprehensive target analysis revealed that compounds related to this structure interact with several proteins implicated in cancer-related disorders. Notably, five membrane proteins were identified as potential targets for therapeutic intervention, indicating a multifaceted mechanism of action .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 5-Amino-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one in academic laboratories?
- Methodological Answer : Multi-component reactions (MCRs) are highly effective for synthesizing pyridin-2(1H)-one derivatives. For example, salicylaldehydes and C-H acids can undergo one-pot transformations to form fused heterocyclic systems, as demonstrated in the synthesis of chromeno[2,3-b]pyridines . Additionally, novel library synthesis approaches using 2-chloro-4-fluoronicotinic acid as a starting material allow for parallel functionalization at C-3 and C-4 positions via sequential coupling reactions .
Q. How is the crystal structure of this compound determined and validated?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using the SHELX program suite (e.g., SHELXL for refinement) is the gold standard. Data validation involves checking R-factors (e.g., R < 0.05 for high-resolution structures), bond length/angle deviations, and consistency with the Cambridge Structural Database (CSD) entries . For example, structures of related pyridin-2(1H)-one derivatives show mean C–C bond lengths of 1.51 Å, with deviations <0.004 Å indicating high accuracy .
Advanced Research Questions
Q. What strategies improve the pharmacokinetic (PK) profile of pyridin-2(1H)-one derivatives like 5-Amino-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one?
- Methodological Answer : Reducing polar surface area (tPSA) and P-glycoprotein (P-gp) efflux is critical. For example:
- N-Methylation : Lowers acidity (pKa shift from ~8.5 to ~7.2) and tPSA (from 99.3 Ų to 75.5 Ų), improving solubility and metabolic stability .
- Aryl Substitution : Introducing an N-phenyl group maintains potency (IC50: 0.14 μM) while reducing P-gp efflux (efflux ratio: 0.8 vs. 25.0 for N-methyl derivatives) .
- Key Data :
| Modification | IC50 (μM) | Efflux Ratio | tPSA (Ų) |
|---|---|---|---|
| N-Methyl (1o) | 0.75 | 25.0 | 99.3 |
| N-Phenyl (1q) | 0.14 | 0.8 | 75.5 |
Q. How can molecular dynamics (MD) simulations guide the design of pyridin-2(1H)-one derivatives for target specificity?
- Methodological Answer : MD simulations predict binding modes and stability. For survivin-dimerization modulators, rigidifying the pyridin-2(1H)-one core into tricyclic scaffolds (e.g., linking C-5 to phenyl groups) enhances affinity (low μM range) by stabilizing hydrophobic interactions . Simulations should run for ≥100 ns using AMBER/CHARMM force fields, with binding free energy (ΔG) calculations via MM-PBSA/GBSA .
Q. How to resolve contradictions in biological activity data across studies on pyridin-2(1H)-one derivatives?
- Methodological Answer :
Structural Validation : Confirm compound identity via SC-XRD and LC-MS to rule out impurities .
Assay Standardization : Use consistent cell lines (e.g., HEK293 for DPP-4 inhibition) and normalize to reference inhibitors (e.g., sitagliptin for IC50 comparisons) .
Meta-Analysis : Cross-reference data from the CSD and PubChem BioAssay to identify outliers caused by assay conditions (e.g., pH-dependent solubility) .
Experimental Design & Optimization
Q. What in vitro assays are recommended for evaluating the enzyme inhibitory activity of this compound?
- Methodological Answer :
- Fluorescence-Based Assays : For dipeptidyl peptidase-4 (DPP-4), use Gly-Pro-AMC substrate (λex/λem: 380/460 nm) and measure IC50 in HEPES buffer (pH 7.5) .
- Surface Plasmon Resonance (SPR) : Determine binding kinetics (kon/koff) to survivin using immobilized protein (e.g., L54M mutant) at 25°C .
Q. How to optimize reaction yields in multi-step syntheses of pyridin-2(1H)-one derivatives?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time from 24 h to 1 h for cyclization steps, improving yields by 15–20% .
- Catalyst Screening : Pd(OAc)₂/XPhos (5 mol%) in Suzuki couplings achieves >90% conversion for biaryl derivatives .
Data Analysis & Validation
Q. What computational tools are essential for analyzing the electronic properties of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
